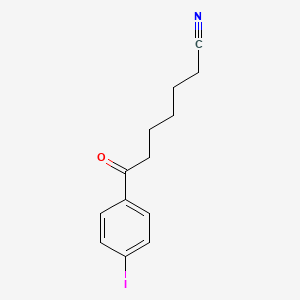

7-(4-Iodophenyl)-7-oxoheptanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-(4-Iodophenyl)-7-oxoheptanoic acid” is a compound with the molecular formula C13H15IO3 . It belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .

Molecular Structure Analysis

The molecular weight of “7-(4-Iodophenyl)-7-oxoheptanoic acid” is 346.161 Da . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . The polar surface area is 54 Å2, and the molar refractivity is 73.9±0.3 cm3 .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 470.3±30.0 °C at 760 mmHg, and a flash point of 238.2±24.6 °C . The index of refraction is 1.586 . The compound is solid in form .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds : In a study by Köstler and Rosemeyer (2009), novel phosphoramidite building blocks were synthesized for the preparation of lipophilic oligonucleotides. This research illustrates the role of 7-(4-Iodophenyl)-7-oxoheptanenitrile in developing new compounds with potential applications in biochemistry and molecular biology (Köstler & Rosemeyer, 2009).

Organic Synthesis : Vilches-Herrera et al. (2012) demonstrated an efficient route to synthesize 7-azaindole framework through a one-pot, three-component cyclocondensation. This research highlights the versatility of 7-(4-Iodophenyl)-7-oxoheptanenitrile in organic synthesis, particularly in constructing complex molecular architectures (Vilches-Herrera et al., 2012).

Nucleophilic Reactions : Bolotin et al. (2016) studied the nucleophilicity of various oxime species in reactions with nitrilium closo-decaborate clusters. The findings from this study can be applied to understand the reactivity of compounds like 7-(4-Iodophenyl)-7-oxoheptanenitrile in nucleophilic addition reactions (Bolotin et al., 2016).

Photolysis and Cation Generation : Guizzardi et al. (2001) researched the generation and reactivity of 4-aminophenyl cation by photolysis of 4-chloroaniline. This research is significant in understanding the reactivity of similar cationic species which might be relevant to 7-(4-Iodophenyl)-7-oxoheptanenitrile (Guizzardi et al., 2001).

Luminescence and Reactivity in Materials Science : Zhao and Wang (2010) explored the luminescent properties and applications of 7-azaindolyl-based compounds, providing insights into the potential use of 7-(4-Iodophenyl)-7-oxoheptanenitrile in materials science and chemical bond activation (Zhao & Wang, 2010).

Propiedades

IUPAC Name |

7-(4-iodophenyl)-7-oxoheptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVOJPKXYBHLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642246 |

Source

|

| Record name | 7-(4-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Iodophenyl)-7-oxoheptanenitrile | |

CAS RN |

898767-88-9 |

Source

|

| Record name | 7-(4-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.